molecular formula C17H15N3O2S B2695469 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 1171377-32-4

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2695469
CAS No.: 1171377-32-4
M. Wt: 325.39
InChI Key: NKCPQBFFBSPZER-UHFFFAOYSA-N
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Description

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic compound of significant interest in medicinal chemistry and drug discovery, featuring a 1,2,4-oxadiazole heterocycle linked to a pyrrolidinone scaffold. The 1,2,4-oxadiazole ring is recognized as a privileged structure in pharmaceutical research due to its unique bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups . This molecular framework is associated with a wide spectrum of biological activities, as evidenced by numerous studies on analogous structures. Research into similar 1,2,4-oxadiazole derivatives has demonstrated potent antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds exhibiting bactericidal activity and the ability to synergize with existing antibiotics like oxacillin . Furthermore, the 1,2,4-oxadiazole pharmacophore is found in compounds investigated for diverse therapeutic areas, including anticancer, anti-inflammatory, antiviral, and anticonvulsant applications . The integration of the 2-thienyl group and the benzyl-pyrrolidinone moiety in this specific compound may influence its electronic properties, lipophilicity, and binding affinity, making it a valuable chemical tool for probing biological targets such as enzymes and receptors. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-benzyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-15-9-8-13(20(15)11-12-5-2-1-3-6-12)17-18-16(19-22-17)14-7-4-10-23-14/h1-7,10,13H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCPQBFFBSPZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C2=NC(=NO2)C3=CC=CS3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced to form amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a benzyl group and an oxadiazole moiety that includes a thienyl group. This unique structure is conducive to various chemical interactions, making it a candidate for numerous biological activities.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of oxadiazole derivatives. Compounds similar to 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have demonstrated efficacy against various bacterial strains and fungi. For instance:

  • Gram-positive and Gram-negative bacteria : The compound exhibits significant antibacterial activity, making it a potential candidate for developing new antibiotics .
  • Fungal Infections : Its antifungal properties are also noteworthy, with studies indicating effectiveness against Candida species .

Anticancer Properties

Research has shown that derivatives of oxadiazoles possess anticancer activities. The ability of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one to inhibit tumor cell proliferation has been explored in various cell lines:

  • Cytotoxicity Studies : In vitro studies demonstrate that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent .

Pharmacological Insights

The pharmacological profile of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one includes:

  • Anti-inflammatory Effects : Similar compounds have shown to reduce inflammation in animal models.
  • Analgesic Properties : The compound may provide pain relief through modulation of pain pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli using disc diffusion methods. Results indicated that certain derivatives exhibited significant inhibition zones compared to control antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focused on cytotoxicity against human cancer cell lines (NCI-H460, HepG2), compounds structurally related to 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one displayed IC50 values indicating moderate to high potency against these cells .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole and Thienyl Moieties

The compound’s closest analogs include 1,3,4-oxadiazoles and triazoles bearing thienyl substituents, as described in . Key differences and their implications are summarized below:

Table 1: Structural and Functional Comparison
Compound Class Core Heterocycle Substituents/Functional Groups Biological Activity ()
Target Compound 1,2,4-oxadiazole 3-(2-thienyl), pyrrolidin-2-one, benzyl Not reported
1,3,4-Oxadiazoline-2-thiones 1,3,4-oxadiazole 5-(2-thienyl), piperazinyl/arylthioureas Broad-spectrum antibacterial (e.g., 9a)
Triazolo-thiadiazoles (5a–e) Triazole + thiadiazole 5-(2-thienyl), arylamino Gram-positive specificity
Triazole-thioureas (4a–e) 1,2,4-triazole 5-(2-thienyl), mercapto + arylthioureas Moderate antibacterial
Key Observations:

Heterocycle Position Matters: The 1,2,4-oxadiazole in the target compound differs from the 1,3,4-oxadiazoles in . 1,3,4-Oxadiazoles in showed stronger antibacterial activity (e.g., compound 9a), suggesting heterocycle arrangement influences efficacy .

Role of Thienyl Group :

  • The 2-thienyl group is conserved across analogs. Its π-electron-rich structure likely facilitates interactions with bacterial enzymes or DNA, but antifungal activity was negligible in all tested compounds .

Impact of Auxiliary Groups :

  • The target compound’s benzyl group may enhance lipophilicity compared to the piperazinyl or arylthiourea groups in ’s analogs. This could improve blood-brain barrier penetration but reduce solubility.
  • Thiourea and thione groups in ’s compounds (e.g., 4a–e , 7a–e ) may contribute to metal-binding interactions, absent in the target compound .

Biological Activity

1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound integrates a pyrrolidine structure with an oxadiazole moiety, which is known for its diverse biological properties including anticancer, anticonvulsant, and antimicrobial activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can be represented as follows:

C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a pyrrolidine ring substituted with a benzyl group and an oxadiazole derivative that includes a thienyl component. The presence of these functional groups is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For example, compounds similar to 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one were tested against various cancer cell lines including MCF-7 (breast cancer) and PANC-1 (pancreatic cancer). The most promising derivatives showed IC50 values in the micromolar range, indicating potent cytotoxic effects against these cancer cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)
16aSK-MEL-20.65
16bPANC-12.41
17aMCF-70.65
17bHeLa2.41

These compounds were also evaluated for selectivity towards cancer cells versus non-cancerous cells, revealing a significant preference for targeting malignant cells.

Anticonvulsant Activity

In addition to anticancer properties, studies have identified related compounds as potential anticonvulsants. For instance, N-benzyl derivatives have shown efficacy in various animal seizure models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test. These compounds demonstrated protective effects against seizures, suggesting their potential use in treating epilepsy .

Table 2: Anticonvulsant Efficacy in Animal Models

CompoundTest ModelEfficacy
AS-1MESHigh
AS-1s.c. PTZModerate
AS-16-Hz (32 mA)High

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been explored. Compounds similar to 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibited activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Table 3: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
PA-1S. aureus0.0039 mg/mL
PA-1E. coli0.025 mg/mL

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in tumor growth and proliferation.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Modulation of Neurotransmitter Systems : In anticonvulsant activity, these compounds may enhance GABAergic transmission or inhibit excitatory neurotransmission.

Case Studies

Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:

  • A study on the compound AS-1 revealed its ability to protect against seizures in mice models while showing minimal side effects during toxicity assays.
  • Another investigation highlighted the selective cytotoxicity of specific oxadiazole derivatives against melanoma cells compared to normal fibroblasts.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1-Benzyl-5-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?

  • Methodological Answer : The synthesis typically involves coupling a pyrrolidin-2-one core with a 1,2,4-oxadiazol-5-yl-thienyl moiety. A validated approach includes:

  • Step 1 : Reacting a carboxylic acid derivative (e.g., 5-(benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-4-carboxylic acid) with a benzyl-substituted pyrrolidine under carbodiimide-mediated coupling conditions (e.g., EDCl or DCC) .
  • Step 2 : Purification via column chromatography and recrystallization from solvent mixtures (e.g., DMF/EtOH) to achieve >95% purity .
  • Critical Parameters : Monitor reaction progress using TLC (Rf ~0.8–0.9 in hexane/ethyl acetate) and optimize stoichiometry (1:1 molar ratio of acid to amine) to minimize side products .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • LC-MS : Use a C18 column with a gradient elution (e.g., 0.1% formic acid in water/acetonitrile) to confirm molecular ion peaks ([M+H]+) and retention times (e.g., tR = 0.89 min) .
  • HRMS : Validate exact mass (e.g., [M+H]+ = 467.1641 calculated vs. 467.1652 observed) to confirm molecular formula .
  • NMR : Assign peaks for diagnostic protons (e.g., benzyl CH2 at δ 3.3–3.5 ppm, pyrrolidinone carbonyl at δ 170–175 ppm in 13C NMR) .

Q. What purification strategies are effective for isolating the target compound?

  • Methodological Answer :

  • Liquid-Liquid Extraction : Use ethyl acetate/water partitioning to remove polar impurities, followed by drying over MgSO4 .
  • Recrystallization : Optimize solvent polarity (e.g., DMF/EtOH 1:1) to enhance crystal lattice formation and purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields across different protocols?

  • Methodological Answer :

  • Case Study : Compare yields from EDCl-mediated coupling (60% yield) vs. microwave-assisted synthesis (93% yield) . Key variables include:
  • Reaction Time : Microwave heating reduces time from 20 hours to <2 hours.
  • Catalyst : Use of K2CO3 in DMF enhances reaction efficiency by stabilizing intermediates .
  • Troubleshooting : Perform DoE (Design of Experiments) to optimize temperature, solvent, and catalyst ratios.

Q. What role does X-ray crystallography play in confirming the compound’s structure?

  • Methodological Answer :

  • Sample Preparation : Grow single crystals via slow evaporation in a solvent system (e.g., chloroform/methanol).
  • Data Interpretation : Analyze bond angles and torsional strain (e.g., oxadiazole-thienyl dihedral angle ~15°–20°) to validate stereoelectronic effects .
  • Validation : Compare experimental unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) with DFT-optimized models .

Q. How to design structure-activity relationship (SAR) studies for bioactivity evaluation?

  • Methodological Answer :

  • Scaffold Modifications : Synthesize analogs with substituent variations (e.g., fluorobenzyl vs. dimethoxybenzyl groups) .
  • Assay Design : Test orexin receptor antagonism using calcium flux assays (EC50 determination) and compare with reference compounds (e.g., suvorexant) .
  • Data Interpretation : Use molecular docking (e.g., AutoDock Vina) to correlate substituent bulk/hydrophobicity with receptor binding affinity .

Q. How to develop stability-indicating assays for the compound under varying pH conditions?

  • Methodological Answer :

  • Buffer Preparation : Adjust ammonium acetate buffers to pH 6.5 with acetic acid to mimic physiological conditions .
  • Forced Degradation : Expose the compound to oxidative (H2O2), acidic (0.1M HCl), and basic (0.1M NaOH) stress, then quantify degradation products via UPLC-PDA .

Q. What computational methods complement experimental data for structure verification?

  • Methodological Answer :

  • In Silico Tools : Generate SMILES strings (e.g., CCC(=O)N1Cc2nc(n(c2C1)c3ccncn3)c4cc(c(F)cc4F)c5cccc6ocnc56) and compare with experimental NMR/HRMS.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (error margin <0.3 ppm) .

Data Contradiction Analysis

Q. Why might biological activity data vary between in vitro and in vivo models?

  • Methodological Answer :

  • Pharmacokinetic Factors : Poor oral bioavailability (e.g., logP >3.5) may reduce in vivo efficacy despite high in vitro receptor affinity .
  • Metabolite Interference : Use LC-MS/MS to identify active metabolites (e.g., N-demethylated derivatives) that contribute to discrepancies .

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